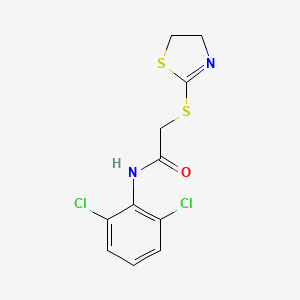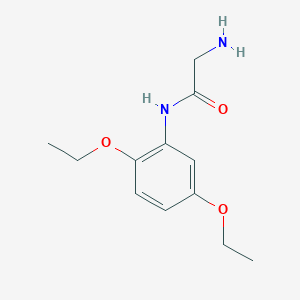
N-(2,6-dichlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dichlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Attachment of the Dichlorophenyl Group: The 2,6-dichlorophenyl group can be introduced via nucleophilic substitution reactions, where a suitable dichlorophenyl halide reacts with the thiazole derivative.
Formation of the Acetamide Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,6-dichlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl or thiazole moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2,6-dichlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) or benzothiazoles.
Dichlorophenyl Compounds: Compounds containing the 2,6-dichlorophenyl group, such as diclofenac or chlorpheniramine.
Uniqueness
N-(2,6-dichlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other thiazole or dichlorophenyl compounds.
Eigenschaften
Molekularformel |
C11H10Cl2N2OS2 |
|---|---|
Molekulargewicht |
321.2 g/mol |
IUPAC-Name |
N-(2,6-dichlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide |
InChI |
InChI=1S/C11H10Cl2N2OS2/c12-7-2-1-3-8(13)10(7)15-9(16)6-18-11-14-4-5-17-11/h1-3H,4-6H2,(H,15,16) |
InChI-Schlüssel |
VIOQPIPFGQQJDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(=N1)SCC(=O)NC2=C(C=CC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-bromo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12494161.png)
![N-(2-chloropyridin-3-yl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12494166.png)
![N'-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2-fluorobenzohydrazide](/img/structure/B12494167.png)
![8-[(2,4-dimethylphenyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12494174.png)
![4-hydroxy-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-[4-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12494175.png)
![4-{[(Cyclohexylsulfanyl)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B12494183.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B12494206.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-1-phenylmethanesulfonamide](/img/structure/B12494215.png)
![4-methyl-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]benzenesulfonamide](/img/structure/B12494223.png)
![2-[5-(2-chlorobenzyl)-2-hydroxyphenyl]quinazolin-4(3H)-one](/img/structure/B12494229.png)
![N-[4-({[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B12494250.png)

![N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B12494261.png)
